N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
Description
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride is a synthetic amine derivative characterized by a phenylethanamine backbone modified with an N-ethyl group and an oxolane (tetrahydrofuran) substituent. The hydrochloride salt enhances its solubility in polar solvents, a common feature of amine-based pharmaceuticals .
Properties
IUPAC Name |
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYOIEUPECIBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92321-73-8 | |
| Record name | ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The oxolan-2-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Alkylation of Phenylethylamine: The phenylethylamine is alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reaction: The synthesized oxolan-2-yl group is then coupled with the alkylated phenylethylamine under suitable conditions, often using a catalyst such as palladium on carbon.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of continuous flow reactors to ensure consistent reaction conditions.
- Implementation of automated purification systems to enhance yield and purity.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or oxolan-2-yl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenylethylamines.
Scientific Research Applications
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Neurotransmitter Receptors: It can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission.
Modulate Signal Transduction Pathways: By binding to these receptors, the compound can modulate various intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Structural Differences:
- 2-Phenylethanamine hydrochloride : Lacks the oxolane and N-ethyl groups; synthesized via transition metal-free reduction of primary amides .
- 1-(1H-Benzimidazol-2-yl)-2-phenylethanamine hydrochloride : Features a benzimidazole ring, enabling strong hydrogen bonding and π-π interactions absent in the target compound .
- Thiophene fentanyl hydrochloride: Contains a thiophene moiety and opioid activity, contrasting with the non-opioid phenylethanamine backbone of the target compound .
Physicochemical Properties
- Electronic Properties : The oxolane group may lower the HOMO-LUMO gap compared to benzimidazole derivatives, influencing reactivity and charge distribution .
Biological Activity
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride, a substituted phenylethylamine, has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 255.79 g/mol. The synthesis typically involves several key steps:
- Formation of the Tetrahydrofuran Ring : Cyclization of a suitable diol precursor under acidic conditions.
- Alkylation : The phenylethylamine is alkylated using ethyl halides in the presence of a base.
- Coupling Reaction : The oxolan-2-yl group is coupled with the alkylated phenylethylamine.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.
This compound primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. This interaction modulates various intracellular signaling pathways, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.
Key Mechanisms:
- Binding to Neurotransmitter Receptors : The compound's structural similarity to other phenylethylamines suggests it may act as an agonist or antagonist at these receptors.
- Signal Transduction Modulation : By altering receptor activity, it can impact downstream signaling cascades critical for neuronal function.
Biological Activity and Research Findings
Research has indicated several biological activities associated with this compound:
1. Neurotransmitter Modulation
Studies have shown that the compound can influence serotonin and dopamine levels in vitro, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
2. Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. For instance, it was found that at specific concentrations, this compound did not exhibit significant cytotoxic effects on B16F10 melanoma cells after 48 hours of treatment .
3. Pharmacological Applications
The compound has been investigated for its potential therapeutic applications in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems .
Comparative Analysis with Similar Compounds
A comparison with similar phenylethylamine derivatives reveals unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine | Methyl group instead of ethyl | Similar receptor interactions |
| N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrobromide | Hydrobromide salt | Potentially different solubility properties |
| N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;acetate | Acetate salt | Varying pharmacokinetics |
This table illustrates how variations in structure can influence biological activity and pharmacological potential.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
Case Study 1: Neurotransmitter Interaction
A study examining its interaction with serotonin receptors showed that the compound could enhance serotonin release in neuronal cultures, indicating potential antidepressant-like effects .
Case Study 2: Behavioral Studies
Behavioral assays in animal models demonstrated that administration of this compound led to increased locomotor activity, suggesting stimulant properties akin to those observed in other phenylethylamines.
Q & A
Basic: What are the key synthetic pathways for N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions , including:
- Reductive amination : Combining a ketone or aldehyde precursor (e.g., oxolan-2-ylmethyl ketone) with ethylamine derivatives under catalytic hydrogenation or borohydride reduction conditions .
- Quaternary ammonium salt formation : Protonation with HCl to yield the hydrochloride salt, enhancing solubility for pharmacological applications .
- Purification : Use of column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Basic: How is the structural identity of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride validated?
Key analytical methods include:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 253.8 g/mol).
- Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .
Basic: What physicochemical properties influence its solubility and stability?
- Solubility : The hydrochloride form increases water solubility (>50 mg/mL at 25°C) due to ionic interactions, critical for in vitro assays .
- Stability : Hydrolytic degradation in aqueous solutions (pH < 3 or > 9) necessitates storage at 4°C in desiccated conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: How can researchers design experiments to evaluate its enzyme inhibitory activity (e.g., indoleamine 2,3-dioxygenase)?
- Enzyme assays :
- In vitro : Use recombinant IDO1 enzyme with L-tryptophan substrate. Measure kynurenine production via UV-Vis (λ = 365 nm) .
- Controls : Include 1-methyl-D-tryptophan (known IDO inhibitor) and vehicle controls.
- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
- Cell-based assays : Co-culture with human T-cells to assess immune modulation (e.g., IFN-γ secretion via ELISA) .
Advanced: How should researchers address contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., buffer pH, incubation time) across labs. For example, IDO activity is pH-sensitive (optimum pH 6.5) .
- Off-target effects : Use selectivity panels (e.g., kinase profiling, GPCR binding assays) to rule out non-specific interactions.
- In vitro vs. in vivo discrepancies : Evaluate pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and tissue distribution in rodent models .
Advanced: What computational strategies predict its binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with IDO1 crystal structure (PDB: 4PK5). Focus on residues F226, F227, and heme-binding pocket .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen bond occupancy.
- QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl groups on amine) with IC₅₀ data from analogs .
Advanced: How can structural analogs guide SAR studies for improved potency?
Compare with derivatives in Table 1 (from ):
| Compound | Key Modification | IDO1 IC₅₀ (µM) |
|---|---|---|
| Target compound | Ethyl, oxolane, phenyl | 0.8 |
| 4-Methyl analog | Methyl substitution | 2.5 |
| N-Methylcyclohexanamine | Lacks oxolane | >10 |
- Insight : The oxolane moiety and ethyl group enhance binding affinity by 3-fold versus methyl analogs.
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Catalyst optimization : Transition from Pd/C (lab-scale) to heterogeneous catalysts (e.g., Raney Ni) for safer hydrogenation .
- Solvent selection : Replace dichloromethane with ethyl acetate (environmental/regulatory compliance).
- Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
